Cas no 81167-39-7 (Methyl 2-((diphenylmethylene)amino)acetate)

Methyl 2-((diphenylmethylene)amino)acetate is a versatile synthetic intermediate widely used in organic chemistry and pharmaceutical research. This compound features a diphenylmethyleneamino group attached to a methyl acetate moiety, making it valuable for the preparation of amino acid derivatives and other nitrogen-containing heterocycles. Its stability under various reaction conditions and compatibility with common reagents enhance its utility in multi-step syntheses. The ester functionality allows for further functionalization, while the diphenylmethylene group provides steric protection for the amine, enabling selective transformations. This reagent is particularly useful in peptide mimetics and chiral auxiliary applications, offering reliable performance in complex synthetic pathways.
Methyl 2-((diphenylmethylene)amino)acetate structure
81167-39-7 structure
Product Name:Methyl 2-((diphenylmethylene)amino)acetate
CAS No:81167-39-7
MF:C16H15NO2
MW:253.295804262161
MDL:MFCD06661218
CID:60308
PubChem ID:563248
Update Time:2025-11-02

Methyl 2-((diphenylmethylene)amino)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-((diphenylmethylene)amino)acetate
    • N-(Diphenylmethylene)glycine Methyl Ester
    • C16H15NO2
    • Diphenylmethylene-Glycine Methyl ester
    • DPM-Gly-OMe
    • methyl 2-(benzhydrylideneamino)acetate
    • Methyl N-(diphenylmethylene)glycinate
    • methyl glycinate benzophenone imine
    • (Benzhydrylideneamino)acetic acid methyl ester
    • Benzophenoneimine glycine methyl ester
    • Methyl 2-[(diphenylmethylene)amino]acetate
    • Methyl 2-[(diphenylmethylidene)amino]acetate
    • Methyl 3-aza-4,4-diphenylbut-3-enoate
    • Methyl [(diphenylmethylene)amino]acetate
    • N-Diphenylmethylideneglycine methyl ester
    • MDL: MFCD06661218
    • Inchi: 1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
    • InChI Key: PQTOLHHWLUCKSB-UHFFFAOYSA-N
    • SMILES: O=C(C/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1)OC

Computed Properties

  • Exact Mass: 253.11000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5

Experimental Properties

  • Melting Point: 42-49°C
  • Flash Point: 135.8℃
  • PSA: 38.66000
  • LogP: 2.69700

Methyl 2-((diphenylmethylene)amino)acetate Security Information

Methyl 2-((diphenylmethylene)amino)acetate Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Methyl 2-((diphenylmethylene)amino)acetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2,6-Lutidine ;  20 min, 120 °C
Reference
Microwave-promoted solvent-free synthesis of N-(diphenylmethylene)glycine alkyl esters
Wang, Quan Jun; et al, Chinese Chemical Letters, 2009, 20(12), 1405-1407

Production Method 2

Reaction Conditions
1.1 Solvents: Dichloromethane ;  20 h, rt
Reference
Ion Pair-Directed C-H Activation on Flexible Ammonium Salts: meta-Selective Borylation of Quaternized Phenethylamines and Phenylpropylamines
Mihai, Madalina T.; et al, ACS Catalysis, 2018, 8(5), 3764-3769

Production Method 3

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
1.2 Reagents: Diisopropylethylamine ;  6 h, reflux; 2 h, reflux
Reference
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  0 °C; overnight, 0 °C → reflux
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
2.2 Reagents: Diisopropylethylamine ;  6 h, reflux; 2 h, reflux
Reference
4,5-Disubstituted N-Methylimidazoles as Versatile Building Blocks for Defined Side-Chain Introduction
Przybyla, Daniel; et al, European Journal of Organic Chemistry, 2017, 2017(3), 695-703

Production Method 5

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 5 h, reflux
2.1 Solvents: Dichloromethane ;  12 - 30 °C
Reference
Direct amidation of the phenylalanine moiety in short peptides via Pd-catalyzed C-H activation/C-N formation
Yang, Mingyu; et al, Organic Chemistry Frontiers, 2015, 2(1), 51-54

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C → rt
2.1 Solvents: Dichloromethane ;  rt
Reference
Analogues of Thiolactomycin as Potential Antimalarial Agents
Jones, Simon M.; et al, Journal of Medicinal Chemistry, 2005, 48(19), 5932-5941

Production Method 7

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  cooled; 30 min, rt; 3 h, reflux
2.1 Solvents: Toluene ;  1 h, rt → reflux
2.2 Reagents: Diisopropylethylamine ;  2.5 h, reflux; 4 h, reflux
Reference
Surface-enhanced Raman scattering of alkyne-conjugated MoS2: a comparative study between metallic and semiconductor phases
Anbazhagan, Rajeshkumar; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(5), 1071-1082

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; rt
Reference
Synthesis of β-Hydroxy α-Amino Acids Through Bronsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide
Vera, Silvia; et al, Journal of Organic Chemistry, 2021, 86(11), 7757-7772

Production Method 9

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold
Tullis, Joshua S.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(15), 1975-1979

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2,6-Lutidine ;  20 min, 120 °C
Reference
Microwave-promoted solvent-free synthesis of N-(diphenylmethylene)glycine alkyl esters
Wang, Quan Jun; et al, Chinese Chemical Letters, 2009, 20(12), 1405-1407

Production Method 11

Reaction Conditions
1.1 Solvents: Dichloromethane ;  overnight, rt
Reference
Sensing Living Bacteria in Vivo Using D-Alanine-Derived 11C Radiotracers
Parker, Matthew F. L.; et al, ACS Central Science, 2020, 6(2), 155-165

Production Method 12

Reaction Conditions
Reference
Solid-State and Solution Structures of Glycinimine-Derived Lithium Enolates
Jin, Kyoung Joo; et al, Journal of the American Chemical Society, 2015, 137(45), 14446-14455

Methyl 2-((diphenylmethylene)amino)acetate Raw materials

Methyl 2-((diphenylmethylene)amino)acetate Preparation Products

Methyl 2-((diphenylmethylene)amino)acetate Suppliers

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(CAS:81167-39-7)Methyl 2-((diphenylmethylene)amino)acetate
Order Number:A9980
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Quantity:1kg/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:25
Price ($):415.0/208.0
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Additional information on Methyl 2-((diphenylmethylene)amino)acetate

Recent Advances in the Application of Methyl 2-((diphenylmethylene)amino)acetate (CAS: 81167-39-7) in Chemical Biology and Pharmaceutical Research

Methyl 2-((diphenylmethylene)amino)acetate (CAS: 81167-39-7) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structure featuring a diphenylmethylene group and an ester functionality, has been the subject of numerous studies due to its potential applications in drug discovery and development. Recent research has focused on its role as a versatile intermediate in the synthesis of biologically active compounds, particularly in the context of peptidomimetics and enzyme inhibitors.

One of the key areas of investigation has been the use of Methyl 2-((diphenylmethylene)amino)acetate in the synthesis of novel protease inhibitors. Proteases play a critical role in various physiological and pathological processes, making them attractive targets for therapeutic intervention. Researchers have leveraged the compound's ability to serve as a building block for the introduction of amino acid-like structures, enabling the design of potent and selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of inhibitors targeting the SARS-CoV-2 main protease, highlighting its utility in antiviral drug development.

In addition to its applications in protease inhibition, Methyl 2-((diphenylmethylene)amino)acetate has shown promise in the field of peptide modification. The compound's ability to protect amino groups while introducing ester functionalities has made it valuable in the synthesis of modified peptides with enhanced stability and bioavailability. Recent work published in Organic Letters has explored its use in the preparation of peptide conjugates for targeted drug delivery, demonstrating improved pharmacokinetic properties compared to unmodified peptides.

The compound's mechanism of action and reactivity have also been the subject of detailed mechanistic studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate its behavior in various chemical transformations. These studies have provided valuable insights into the compound's stability under different conditions and its reactivity with various nucleophiles, information that is crucial for its effective utilization in synthetic routes.

Looking forward, researchers are exploring new applications of Methyl 2-((diphenylmethylene)amino)acetate in the development of covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras). Its unique chemical properties make it particularly suitable for these emerging therapeutic modalities. As the field continues to evolve, this compound is likely to remain an important tool in the medicinal chemist's arsenal, enabling the discovery of novel therapeutic agents for a range of diseases.

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Amadis Chemical Company Limited
(CAS:81167-39-7)Methyl 2-((diphenylmethylene)amino)acetate
A9980
Purity:99%/99%
Quantity:1kg/500g
Price ($):415.0/208.0
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